5-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
Description
Properties
IUPAC Name |
5-[2-(1-ethyl-5-methylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-6-hydroxy-1,3-thiazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-3-24-10(2)11(9-20-24)14-8-15(16-17(25)23-19(27)28-18(16)26)22-13-7-5-4-6-12(13)21-14/h4-7,9,14,21,26H,3,8H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZUJGCUXIIVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2CC(=NC3=CC=CC=C3N2)C4=C(SC(=O)NC4=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known to exhibit diverse pharmacological effects. They have shown potent antileishmanial and antimalarial activities, suggesting that their targets might be related to these diseases’ pathogenesis.
Mode of Action
Pyrazole-bearing compounds have been reported to interact with their targets, leading to changes that result in their pharmacological effects. For instance, some pyrazole derivatives have shown superior antipromastigote activity, which was more active than standard drugs.
Biochemical Pathways
It’s known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage. Pyrazole-bearing compounds might interact with these pathways, affecting their downstream effects.
Pharmacokinetics
Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known to be highly soluble in water and other polar solvents. This suggests that similar compounds might also have good bioavailability.
Result of Action
Some pyrazole derivatives have shown superior antipromastigote activity, suggesting that they might have similar effects at the molecular and cellular levels.
Biological Activity
The compound 5-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a thiazine ring fused with a benzodiazepine moiety and a pyrazole group. The molecular formula is , with a molecular weight of 378.45 g/mol. The structural complexity is indicative of potential interactions with various biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases.
- Receptor Modulation : The presence of the benzodiazepine structure hints at possible interactions with GABA receptors, which could influence neuronal excitability and provide anxiolytic effects.
- Antioxidant Activity : The thiazine component may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has shown promise in inhibiting tumor cell proliferation in vitro.
Table 1: Anticancer Activity Data
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 12.5 | Enzyme inhibition | |
| MCF-7 | 15.0 | Apoptosis induction |
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. It has been evaluated for its capacity to reduce neuroinflammation and protect against neuronal death in models of Alzheimer's disease.
Case Study: Neuroprotection in Alzheimer's Models
In a study by Zhang et al., administration of the compound led to a significant reduction in amyloid-beta plaques and improved cognitive function in transgenic mice models of Alzheimer's disease .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have indicated moderate bioavailability and a half-life suitable for therapeutic dosing.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | 45% |
| Half-life | 4 hours |
| Metabolism | Hepatic |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and synthetic features of this compound are compared below with four analogs from the literature ( and ). Key differences in heterocyclic cores, substituents, and functional groups are highlighted.
Table 1: Structural Comparison of Heterocyclic Compounds
Key Observations:
Heterocyclic Diversity :
- The target compound’s thiazine-dione ring distinguishes it from analogs with thiophene (7a, 7b) or tetrazole (4g, 4h) cores. Thiazine-dione’s hydroxyl and carbonyl groups may enhance solubility and intermolecular interactions compared to thiophene derivatives .
- Compounds 4g and 4h incorporate coumarin , a fluorescent aromatic system absent in the target compound, which could influence photophysical properties .
Substituent Effects: The 1-ethyl-5-methyl-pyrazole in the target compound contrasts with the 5-amino-3-hydroxy-pyrazole in 7a/7b. Alkyl groups (ethyl/methyl) may increase lipophilicity, whereas amino/hydroxy substituents could favor hydrogen bonding .
Synthetic Strategies: The synthesis of 7a/7b involves Gewald-like reactions with malononitrile or ethyl cyanoacetate, suggesting the target compound’s thiazine-dione moiety might be formed via similar cyclization pathways .
Research Findings and Implications
- Structural Analysis : The target compound’s crystallographic data (if available) could be refined using SHELXL , a program widely employed for small-molecule structure determination .
- Biological Potential: While the evidence lacks activity data, structural analogs like 4g/4h (with coumarin) and 7a/7b (with thiophene) suggest possible targets in enzyme inhibition or receptor binding, depending on substituent effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the heterocyclic core of this compound?
- The compound’s core integrates pyrazole, benzodiazepine, and thiazine moieties. A stepwise approach is critical:
- Pyrazole synthesis : Use cyclocondensation of β-keto esters with hydrazines under reflux in ethanol (e.g., 3,5-diaryl-4,5-dihydropyrazole synthesis in ).
- Benzodiazepine formation : Couple pyrazole intermediates with o-phenylenediamine derivatives via acid-catalyzed cyclization (similar to methods in for benzo[b][1,4]diazepin-2-yl derivatives).
- Thiazine-thiazolidinone assembly : Optimize coupling reactions using activated methylene compounds (e.g., refluxing with dithiazolium salts, as in ) .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR : Use - and -NMR to resolve substituent effects on pyrazole (C4-H) and benzodiazepine (C7-H) protons.
- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns, especially for sulfur-containing thiazine rings.
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DMF-EtOH (1:1) (see for analogous pyrazole derivatives) .
Q. How can researchers assess the compound’s stability under varying conditions?
- Conduct accelerated stability studies:
- Thermal stability : Use TGA/DSC to identify decomposition temperatures.
- Hydrolytic stability : Reflux in aqueous buffers (pH 1–13) and monitor degradation via HPLC (methodology from for thiazolyl-pyrazoles) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Case example : Discrepancies in -NMR integration ratios may arise from tautomerism in the thiazine ring. Use variable-temperature NMR or DFT calculations to model equilibrium states (refer to ’s framework for linking data to theoretical models) .
- Multi-technique validation : Cross-validate using IR (C=O/C=N stretches) and -NMR (if accessible) to resolve ambiguities in heteroatom connectivity .
Q. How can computational methods predict reactivity or regioselectivity in derivatization?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazine’s C4-hydroxy group may act as a hydrogen-bond donor, influencing reactivity (see for AI-driven optimization) .
- Molecular docking : Screen for potential biological targets by docking the compound into enzyme active sites (e.g., using PyRx or AutoDock, as in ’s anticancer agent study) .
Q. What experimental designs optimize yield in multi-step syntheses?
- DoE (Design of Experiments) : Apply factorial designs to variables like temperature, solvent polarity, and catalyst loading. For example, optimize Appel salt reactions ( ) by varying bases (e.g., EtN vs. KCO) and monitoring yield via LC-MS .
- In-line analytics : Use PAT (Process Analytical Technology) tools, such as ReactIR, to track intermediates in real-time and minimize side reactions .
Q. How to address low reproducibility in heterocyclic coupling reactions?
- Controlled atmosphere : Perform moisture-sensitive steps under inert gas (N/Ar) to prevent hydrolysis of dithiazolium intermediates ( ).
- Purification protocols : Use column chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) to isolate polar byproducts (method from ) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
